

## A Comparative Study of Erythritol and Lactose Monohydrate as Carriers for Inhalation

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of erythritol and lactose monohydrate, two key excipients used as carriers in Dry Powder Inhaler (DPI) formulations. The selection of an appropriate carrier is critical for the performance of a DPI, directly influencing drug dispersion, aerosolization, and ultimately, the therapeutic efficacy of the inhaled drug. This document synthesizes experimental data to offer an objective comparison of their performance.

# Performance Data: Erythritol vs. Lactose Monohydrate

The following tables summarize the key quantitative data from comparative studies of erythritol and lactose monohydrate as carriers for the model drug salbutamol sulphate.

### **Table 1: Physicochemical Properties**



Property	Erythritol	Lactose Monohydrate	Significance in DPI Formulation
Molecular Formula	C4H10O4	C12H22O11·H2O	Influences chemical compatibility and stability.
Molecular Weight ( g/mol )	122.12	360.31	Affects physical properties like density and flow.
Nature	Non-reducing sugar alcohol	Reducing sugar	Erythritol's non- reducing nature prevents Maillard reactions with amine- containing drugs.
Moisture Sorption	Similar to lactose monohydrate at relevant humidities	Similar to erythritol at relevant humidities	Critical for physical stability and flow properties of the powder.
Particle Morphology	Crystalline, similar to lactose	Crystalline, similar to erythritol	Surface morphology impacts drug-carrier adhesion and detachment.
Particle Size	Can be processed to match lactose	Various grades available (e.g., 63-90 μm)	A key determinant of flowability and aerosolization performance.

**Table 2: Aerosolization Performance with Salbutamol Sulphate** 



Performance Parameter	Formulation with Erythritol Carrier	Formulation with Lactose Monohydrate Carrier	Description
Fine Particle Dose (<6.4 μm) (μg)	24.9 ± 3.1[1]	41.9 ± 7.4[1]	The mass of drug particles with an aerodynamic diameter small enough to reach the deep lung.
Adhesion Force (Drug-Carrier)	Higher than lactose monohydrate[1]	Lower than erythritol[1]	The force of attraction between the drug and carrier particles, influencing drug detachment during inhalation.

#### Summary of Findings:

In a direct comparative study using salbutamol sulphate, formulations with lactose monohydrate as the carrier demonstrated a significantly higher Fine Particle Dose (FPD) compared to those with erythritol.[1] This suggests that under the tested conditions, salbutamol sulphate particles detach more readily from lactose monohydrate during aerosolization, leading to a greater proportion of the drug reaching the desired lung regions. This difference in aerosolization performance is correlated with adhesion force measurements, which indicated a stronger adhesion between salbutamol sulphate and erythritol compared to lactose monohydrate.[1]

## **Experimental Protocols**

The following are detailed methodologies for the key experiments cited in the comparison of erythritol and lactose monohydrate as carriers for inhalation.

### **Physicochemical Characterization**

2.1.1. Particle Size Distribution by Laser Diffraction



- Principle: This technique measures the angular distribution of scattered light from a laser beam passing through a dispersed sample of the carrier particles. The scattering pattern is then used to calculate the particle size distribution.
- Apparatus: A laser diffraction particle size analyzer (e.g., Malvern Mastersizer or Sympatec HELOS).

#### Protocol:

- Ensure the instrument is clean and calibrated according to the manufacturer's instructions.
- Select an appropriate dispersion method (dry or wet). For dry powders, a dry powder feeder is used.
- Disperse a representative sample of the carrier (erythritol or lactose monohydrate) in the chosen medium.
- The instrument's software will automatically measure the scattered light and calculate the particle size distribution based on the Mie or Fraunhofer theory.
- Record the volume median diameter (D50) and the span of the distribution as key parameters.

#### 2.1.2. Particle Morphology by Scanning Electron Microscopy (SEM)

- Principle: SEM provides high-resolution images of the particle surface by scanning it with a
  focused beam of electrons. This allows for the visual assessment of particle shape, surface
  texture, and crystallinity.
- Apparatus: A Scanning Electron Microscope.

#### Protocol:

- Mount a small, representative sample of the carrier powder onto an SEM stub using double-sided carbon tape.
- Sputter-coat the sample with a conductive material (e.g., gold or palladium) to prevent charging under the electron beam.



- Place the stub into the SEM chamber and evacuate to a high vacuum.
- Apply an appropriate accelerating voltage and scan the sample with the electron beam.
- Capture images at various magnifications to observe the overall particle shape and fine surface details.

#### 2.1.3. Bulk and Tapped Density

- Principle: These measurements assess the packing properties and flowability of the powder.
   Bulk density is the density of the powder in a loose state, while tapped density is the density after mechanical tapping, which consolidates the powder.
- Apparatus: A graduated cylinder and a tapped density tester.
- Protocol:
  - Bulk Density:
    - Weigh a known mass of the carrier powder.
    - Gently pour the powder into a graduated cylinder.
    - Record the volume occupied by the powder without tapping.
    - Calculate the bulk density (mass/volume).
  - Tapped Density:
    - Place the graduated cylinder containing the powder onto the tapped density tester.
    - Tap the cylinder for a specified number of times (e.g., 500 taps) at a defined frequency.
    - Record the final tapped volume.
    - Calculate the tapped density (mass/tapped volume).



## Adhesion Force Measurement by Atomic Force Microscopy (AFM) Colloid Probe Technique

- Principle: This technique directly measures the adhesive forces between a single drug particle (attached to an AFM cantilever, creating a "colloid probe") and the carrier surface.
- Apparatus: An Atomic Force Microscope (AFM) equipped with a micromanipulator.
- Protocol:
  - Colloid Probe Preparation:
    - Attach a single micronized drug particle (e.g., salbutamol sulphate) to the end of a tipless AFM cantilever using a suitable adhesive.
  - Sample Preparation:
    - Mount a flat surface of the carrier material (erythritol or lactose monohydrate) onto an AFM sample puck.
  - Force Measurement:
    - Mount the colloid probe in the AFM head.
    - Bring the drug particle on the cantilever into contact with the carrier surface and then retract it.
    - The deflection of the cantilever during retraction is measured and converted into a force value using the cantilever's spring constant. This "pull-off" force represents the adhesion force.
    - Repeat the measurement at multiple different locations on the carrier surface to obtain a statistically relevant distribution of adhesion forces.

# In Vitro Aerosolization Performance by Cascade Impaction



- Principle: A cascade impactor separates the aerosolized drug particles based on their aerodynamic diameter, mimicking their deposition pattern in the human respiratory tract.
- Apparatus: A Next Generation Impactor (NGI) or Andersen Cascade Impactor (ACI), a vacuum pump, a flow meter, and a dry powder inhaler device.
- Protocol:
  - Formulation Preparation:
    - Prepare blends of the micronized drug (e.g., salbutamol sulphate) with either erythritol or lactose monohydrate carrier at a specified drug-to-carrier ratio.
  - Impactor Setup:
    - Coat the collection plates of the cascade impactor with a suitable solvent (e.g., a mixture of methanol and water) to prevent particle bounce.
    - Assemble the impactor and connect it to a vacuum pump.
    - Calibrate the flow rate through the impactor to a specified value (e.g., 60 L/min).
  - Aerosolization:
    - Load a unit dose of the powder blend into the inhaler device.
    - Actuate the inhaler into the inlet of the cascade impactor.
  - Drug Recovery and Quantification:
    - Disassemble the impactor and rinse each stage (including the throat, pre-separator, and collection plates) with a known volume of a suitable solvent to recover the deposited drug.
    - Quantify the amount of drug on each stage using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
  - Data Analysis:

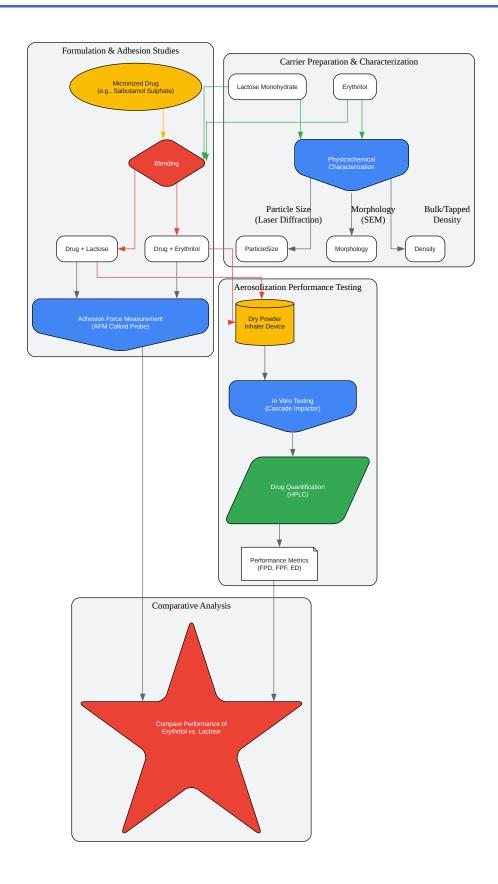


- Calculate the Emitted Dose (ED), which is the total mass of drug that exits the inhaler.
- Calculate the Fine Particle Dose (FPD), the mass of drug particles with an aerodynamic diameter below a certain cutoff (e.g., 5 μm).
- Calculate the Fine Particle Fraction (FPF), which is the FPD expressed as a percentage of the ED.

## **Mandatory Visualizations**

The following diagrams illustrate the experimental workflow for the comparative study of erythritol and lactose monohydrate as inhalation carriers.





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### References

- 1. pharmastate.academy [pharmastate.academy]
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